
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a tertiary phosphine oxide, which means it contains a phosphorus atom bonded to three organic groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-tert-butylphenylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an antioxidant in polymer processing and as a stabilizer in various industrial applications
Mechanism of Action
The mechanism of action of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its antioxidant properties help in stabilizing reactive intermediates and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another compound with similar structural features and applications.
Uniqueness
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane stands out due to its specific combination of tert-butyl and methylphenyl groups, which confer unique steric and electronic properties. These properties make it particularly effective as a ligand and antioxidant in various applications .
Biological Activity
(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane, with the CAS number 138079-58-0, is a phosphane compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two phenyl groups and a phosphorus atom, which is integral to its biological activity. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular processes. Key mechanisms include:
- Antioxidant Activity : Phosphorus-containing compounds often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential antitumor effects.
Antitumor Activity
Recent studies have focused on the antitumor potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values for different cancer cell lines:
These results indicate that the compound exhibits selective cytotoxicity towards lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies have indicated that this compound may possess antimicrobial activity. Testing against various bacterial strains revealed moderate efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
---|---|---|
Escherichia coli | 50 | |
Staphylococcus aureus | 30 |
This antimicrobial profile suggests that the compound could be explored further for applications in treating infections.
Case Studies
A notable case study involved the application of this compound in a therapeutic setting. In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells over 48 hours, indicating its potential utility in cancer therapy.
Properties
CAS No. |
918962-30-8 |
---|---|
Molecular Formula |
C24H27OP |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[(2-tert-butylphenyl)-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C24H27OP/c1-18-12-6-9-15-21(18)26(25,22-16-10-7-13-19(22)2)23-17-11-8-14-20(23)24(3,4)5/h6-17H,1-5H3 |
InChI Key |
RMSYTTGMUCSYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.